1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime
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Overview
Description
1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This compound is characterized by the presence of a methoxy group at the 7th position of the benzofuran ring and an oxime functional group attached to the ethanone moiety
Preparation Methods
The synthesis of 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxy-1-benzofuran-2-yl ethanone.
Oximation Reaction: The ethanone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium to form the oxime derivative.
Purification: The crude product is purified using recrystallization or chromatographic techniques to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitrile or nitro compounds using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group on the benzofuran ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions to optimize the reaction.
Scientific Research Applications
1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group on the benzofuran ring can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime can be compared with other similar compounds, such as:
1-(7-Methoxy-1-benzofuran-2-yl)ethanone: Lacks the oxime group, which may result in different chemical reactivity and biological activity.
1-(7-Methoxy-1-benzofuran-2-yl)ethanamine:
1-(7-Methoxy-1-benzofuran-2-yl)ethanol: Contains a hydroxyl group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(NE)-N-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(12-13)10-6-8-4-3-5-9(14-2)11(8)15-10/h3-6,13H,1-2H3/b12-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZNLQCRONMNFV-KPKJPENVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC2=C(O1)C(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC2=C(O1)C(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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